(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Descripción general

Descripción

Synthesis Analysis

The synthesis of chiral alpha-branched benzylic alcohols, such as (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, involves diastereoselective intermolecular reactions with arene nucleophiles in acidic mediums. This approach maintains high facial diastereoselectivity, especially when substrates contain a stereogenic carbon center. Notable is the S(N)1-type displacement reaction, which proceeds stereoconvergently, evidenced by the reactions of enantiomerically pure substrates without significant racemization (Mühlthau et al., 2006).

Molecular Structure Analysis

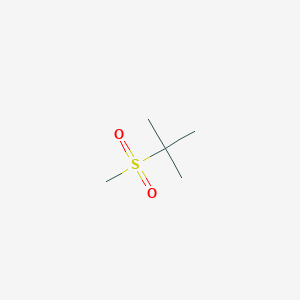

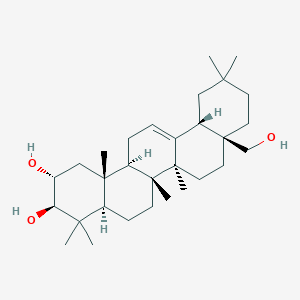

The molecular structure of (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol involves a benzyl group attached to a chiral alpha carbon, which is further connected to a trifluoromethyl group. The presence of the trifluoromethyl group is significant due to its high electronegativity and ability to influence the electronic properties of the molecule. The stereocenter at the alpha position is crucial for the compound's chiral properties and its reactivity in asymmetric synthesis.

Chemical Reactions and Properties

This alcohol serves as a precursor in various chemical reactions, including benzylation and etherification processes. It is involved in secondary benzylation reactions catalyzed by metal triflates (Noji et al., 2003) and can be activated in situ for Friedel-Crafts benzylation (Desroches et al., 2015). The compound's chemical properties facilitate its use in nucleophilic trifluoromethylation reactions (Singh et al., 1999).

Aplicaciones Científicas De Investigación

-

General Information

- “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H7F3O and a molecular weight of 176.14 .

- It is a colorless to almost colorless clear liquid .

- It has a boiling point of 99 °C/17 mmHg and a flash point of 87 °C .

- Its specific gravity (20/20) is 1.30 and its refractive index is 1.46 .

-

Application in Organic Synthesis

- α-Trifluoromethylstyrene derivatives, which can be synthesized from “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

-

Chiral Solvating Agent

- “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” can be used as a chiral solvating agent .

- Chiral solvating agents are used to determine the enantiomeric composition of a compound by H-NMR .

- This method involves the interaction of the chiral solvating agent with the enantiomers of the compound, which results in a difference in the chemical shift of the NMR signals, allowing the enantiomers to be distinguished .

-

Synthesis of Fluorinated Compounds

- α-Trifluoromethylstyrene derivatives, which can be synthesized from “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

-

Precursor for Aryl Trifluoromethyl Diazoalkanes and Diazirines

- Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology .

- As privileged compounds containing CF3 groups and ease of synthetic access, aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .

- This includes their use as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .

- They have been used in various synthetic transformations such as cycloaddition, insertion, and coupling .

-

Protection of a Diol Moiety

- “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” can potentially be used in the protection of a diol moiety .

- Protection of a diol moiety is a common strategy in organic synthesis to prevent unwanted reactions at the diol functional group .

- The specific methods of application or experimental procedures would be specific to the particular experiment or application and would typically be detailed in the experimental section of a scientific paper or patent .

Safety And Hazards

Propiedades

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol | |

CAS RN |

10531-50-7 | |

| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)